molecular formula C20H22FN3O3S2 B2828348 4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 905674-15-9

4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2828348
CAS RN: 905674-15-9
M. Wt: 435.53
InChI Key: MOQYSXBBCXTCLG-UHFFFAOYSA-N
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Description

4-[Butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has been studied for its potential use in scientific research. It is a sulfonamide derivative that has shown promising results in various studies.

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoforms

Carbonic Anhydrase Inhibitors for Cancer Treatment Compounds structurally similar to 4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, specifically benzothiazole-based sulphonamides, have been synthesized as analogues to SLC-0111 for inhibiting carbonic anhydrase (CA) isoforms IX and XII, relevant in cancer treatment. These compounds have shown potential in vitro anticancer properties by inhibiting CA isoforms CA I, II, IX, and XII (Al-Warhi et al., 2022).

Inhibition of Human Carbonic Anhydrase Benzamide derivatives with thiourea-substituted benzenesulfonamides have been synthesized as potent and selective human carbonic anhydrase (hCA) inhibitors. These novel compounds demonstrated promising and selective inhibitory effects against the hCA II isoenzyme, a primary target protein in glaucoma treatment (Tuğrak et al., 2020).

Antimicrobial and Anticancer Applications

Antimicrobial Activities Fluoro substituted sulphonamide benzothiazole compounds have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit a wide range of biodynamic properties, making them potent biodynamic agents with antimicrobial properties (Jagtap et al., 2010).

Antiproliferative Activities Pyrazole-sulfonamide derivatives, structurally related to this compound, have been synthesized and shown significant antiproliferative activities against HeLa and C6 cell lines. Certain compounds demonstrated broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert et al., 2014).

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2/c1-3-5-13-24(4-2)29(26,27)15-11-9-14(10-12-15)19(25)23-20-22-18-16(21)7-6-8-17(18)28-20/h6-12H,3-5,13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQYSXBBCXTCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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